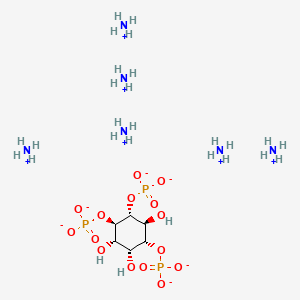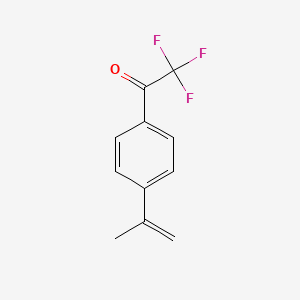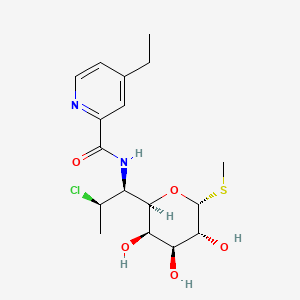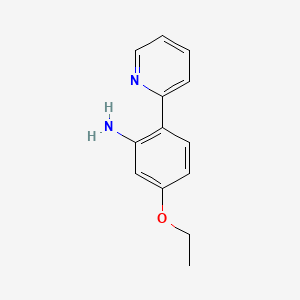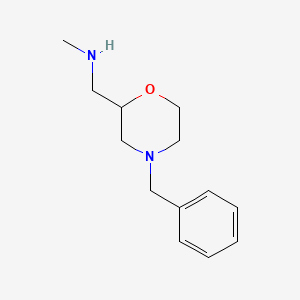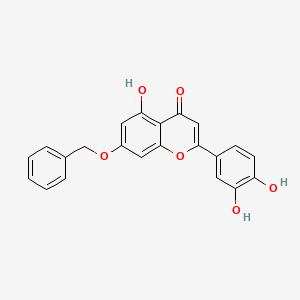
7-O-Benzyl Luteolin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-O-Benzyl Luteolin is a derivative of luteolin, a naturally occurring flavonoid found in various plants. Luteolin is known for its multiple biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The benzylation at the 7-O position enhances its solubility and bioavailability, making it a compound of interest in scientific research and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Benzyl Luteolin typically involves the benzylation of luteolin. One common method includes the use of benzyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out under reflux conditions to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for larger scales. This includes ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to obtain the compound in large quantities.
化学反应分析
Types of Reactions: 7-O-Benzyl Luteolin can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学研究应用
Chemistry: It serves as a model compound for studying the effects of benzylation on flavonoids.
Biology: Its enhanced bioavailability makes it a candidate for studying cellular uptake and metabolism.
Medicine: The compound’s antioxidant and anti-inflammatory properties are of interest for developing therapeutic agents for diseases such as cancer and inflammatory disorders.
Industry: It can be used in the formulation of dietary supplements and functional foods due to its health benefits.
作用机制
The mechanism of action of 7-O-Benzyl Luteolin involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt, MAPK, and NF-κB. It also inhibits angiogenesis and metastasis.
相似化合物的比较
Luteolin: The parent compound with similar biological activities but lower bioavailability.
Apigenin: Another flavonoid with comparable antioxidant and anti-inflammatory properties.
Quercetin: Known for its strong antioxidant activity and potential health benefits.
Uniqueness: 7-O-Benzyl Luteolin stands out due to its enhanced solubility and bioavailability compared to luteolin. The benzylation at the 7-O position allows for better cellular uptake and more effective therapeutic applications.
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-phenylmethoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c23-16-7-6-14(8-17(16)24)20-11-19(26)22-18(25)9-15(10-21(22)28-20)27-12-13-4-2-1-3-5-13/h1-11,23-25H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOIESQGCUSOSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747119 |
Source


|
| Record name | 7-(Benzyloxy)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201808-24-3 |
Source


|
| Record name | 7-(Benzyloxy)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,5-Diazabicyclo[2.2.1]heptan-3-one,2-hydroxy-,(1R)-(9CI)](/img/new.no-structure.jpg)

